molecular formula C16H12N4O3S B2889600 N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide CAS No. 325806-61-9

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide

Cat. No.: B2889600
CAS No.: 325806-61-9
M. Wt: 340.36
InChI Key: RWZGXZUEKKWISN-UHFFFAOYSA-N
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Description

N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is a chemical compound with the molecular formula C16H12N4O3S . It is a solid substance with a molecular weight of 340.36 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a nitrophenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminothiazole in the presence of a base . The reaction is carried out in a suitable solvent, such as ethanol or toluene, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles or nucleophiles depending on the desired substitution.

Mechanism of Action

The mechanism of action of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide can be compared to other similar compounds, such as:

The uniqueness of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(11-5-2-1-3-6-11)18-19-16-17-14(10-24-16)12-7-4-8-13(9-12)20(22)23/h1-10H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGXZUEKKWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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